Phenol-formaldehyde resin
Overview
Description
Phenol-formaldehyde resin is a synthetic polymer obtained by the reaction of phenol with formaldehyde. It was the first commercial synthetic resin and is commonly known for its use in Bakelite, a pioneering plastic. Phenol-formaldehyde resins are widely used in the production of molded products, coatings, adhesives, and as a basis for various industrial applications .
Biochemical Analysis
Biochemical Properties
Phenol-formaldehyde resin is a high-performance and very stable thermosetting polymer with high mechanical properties and high temperature and chemical resistance . It is produced by the reaction of phenol (hydroxyl benzene) and formaldehyde
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to increase the cellular reactive oxygen species (ROS) and reduce the cell viability of human lung epithelial adenocarcinoma cells (A549)
Molecular Mechanism
The molecular mechanism of action of this compound involves its reaction with phenol to form a network polymer . This involves the formation of a hydroxymethyl phenol, which can react with another free ortho or para site, or with another hydroxymethyl group . The first reaction gives a methylene bridge, and the second forms an ether bridge .
Temporal Effects in Laboratory Settings
It is known that the resin has excellent stability and does not degrade easily .
Transport and Distribution
This compound is known to diffuse effectively into the cell wall, as shown in studies involving wood cell walls
Preparation Methods
Phenol-formaldehyde resins are synthesized through a step-growth polymerization reaction that can be either acid- or base-catalyzed. There are two primary methods for industrial production:
Chemical Reactions Analysis
Phenol-formaldehyde resins undergo various chemical reactions, including:
Condensation Reactions: Phenol reacts with formaldehyde at the ortho and para sites, forming hydroxymethyl phenol.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the resin’s properties.
Substitution Reactions: Phenolic hydroxyl groups can undergo substitution reactions, introducing new functional groups to modify the resin’s properties.
Common reagents include sulfuric acid, oxalic acid, hydrochloric acid, and various base catalysts. Major products include bisphenol F and higher phenol oligomers .
Scientific Research Applications
Phenol-formaldehyde resins have a wide range of scientific research applications:
Biology: Utilized in laboratory equipment and as a component in various biological assays.
Medicine: Employed in medical devices and as a component in certain drug delivery systems.
Mechanism of Action
The mechanism of action of phenol-formaldehyde resins involves the formation of a highly crosslinked polymer network through condensation reactions. The hydroxymethyl groups react with free ortho or para sites on the phenol ring, forming methylene or ether bridges. This results in a rigid, thermosetting polymer with high mechanical strength and chemical resistance .
Comparison with Similar Compounds
Phenol-formaldehyde resins are compared with other similar compounds such as:
Urea-Formaldehyde Resins: These resins are also used as adhesives but have lower moisture resistance compared to phenol-formaldehyde resins.
Melamine-Formaldehyde Resins: Known for their high resistance to heat and chemicals, making them suitable for high-performance applications.
Phenol-formaldehyde resins are unique due to their high mechanical strength, chemical resistance, and cost-effectiveness, making them suitable for a wide range of applications .
Properties
InChI |
InChI=1S/C8H6O2/c1-6-4-3-5-7(10-2)8(6)9/h1-5,9H | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGFMDJXCMQABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]C1=C(C(=CC=C1)O[CH])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9003-35-4 | |
Record name | Phenol-formaldehyde resin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of Phenol-Formaldehyde Resin?
A1: Phenol-Formaldehyde resins don't have a single, well-defined molecular formula. They are complex mixtures of oligomers with varying chain lengths and degrees of crosslinking. The structure is formed through the polymerization of phenol (C6H5OH) and formaldehyde (CH2O).
Q2: What is the typical molecular weight of this compound?
A2: Similar to the molecular formula, the molecular weight of PF resins is not fixed and depends on the synthesis conditions and degree of polymerization. The weight can range from a few hundred to several thousand grams per mole.
Q3: How can you determine the structure of this compound?
A3: Several spectroscopic techniques are used to characterize the structure of PF resins. These include:
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups like -OH, -CH2-, and aromatic rings. [, , , , , ]
- Nuclear Magnetic Resonance (NMR): Provides information on the types and arrangements of hydrogen and carbon atoms within the resin structure. [, , ]
- Size-Exclusion Chromatography (SEC): Helps determine the molecular weight distribution of the resin. []
Q4: Are there different types of Phenol-Formaldehyde Resins?
A4: Yes, PF resins can be broadly categorized into two main types based on the reaction conditions and formaldehyde/phenol ratio:
- Novolac Resins: Synthesized with an acidic catalyst and a formaldehyde to phenol ratio less than 1. These resins require a curing agent, typically hexamethylenetetramine, to form a crosslinked network. [, , , ]
- Resol Resins: Synthesized with a basic catalyst and a formaldehyde to phenol ratio greater than 1. These resins are self-curing upon heating. [, , , , ]
Q5: How does the formaldehyde/phenol ratio affect the resin properties?
A5: The formaldehyde/phenol ratio significantly impacts the properties of the final resin. Higher ratios generally lead to increased crosslinking density, resulting in harder, more brittle, and more thermally stable resins. [, , ]
Q6: Can the properties of this compound be modified?
A6: Yes, PF resins can be modified to tailor their properties for specific applications. This can be achieved through various methods:
- Co-polymerization: Incorporating other monomers during synthesis, such as lignin, to enhance specific properties like biodegradability or reduce cost. [, , , , ]
- Blending: Mixing PF resin with other polymers, like epoxy resins or polyvinylpyrrolidone, to improve flexibility, toughness, or adhesion. [, , , , ]
- Addition of Additives: Incorporating fillers, plasticizers, or reinforcing agents to modify properties such as strength, thermal stability, or flame retardancy. [, , , , , ]
Q7: What are the key properties of Phenol-Formaldehyde Resins that make them suitable for various applications?
A7: PF resins possess a combination of desirable properties, including:
Q8: What are some common applications of Phenol-Formaldehyde Resins?
A8: PF resins are used in a wide range of applications, including:
- Wood adhesives: For plywood, oriented strand board (OSB), and other wood-based composites. [, , , ]
- Molding compounds: For electrical components, automotive parts, and household appliances. [, ]
- Coatings: For corrosion protection, insulation, and decorative finishes. [, ]
Q9: How does the curing process affect the properties of this compound?
A9: Curing transforms the liquid resin into a rigid, crosslinked network, significantly influencing its final properties. Factors like curing temperature, time, and the presence of catalysts or hardeners affect the degree of crosslinking and ultimately the strength, thermal stability, and chemical resistance of the cured resin. [, , , ]
Q10: What are the limitations of Phenol-Formaldehyde Resins?
A10: Some limitations of PF resins include:
- Formaldehyde emission: Formaldehyde release from PF resins, particularly during curing and in the early stages of product life, raises environmental and health concerns. [, , ]
- Dark color: The inherent dark color of PF resins can limit their use in applications requiring light color or transparency. []
Q11: What are the environmental concerns associated with Phenol-Formaldehyde Resins?
A11: The primary environmental concern is the release of formaldehyde, a volatile organic compound (VOC) classified as a human carcinogen. Formaldehyde emission occurs during resin production, curing, and from the final product. [, , ]
Q12: Are there any regulations regarding the use and disposal of Phenol-Formaldehyde Resins?
A12: Yes, various regulations and standards address formaldehyde emissions from PF resin-containing products, such as wood-based composites. These regulations vary by country and application, focusing on limiting formaldehyde release to protect human health and the environment. [, ]
Q13: What are some strategies to mitigate the environmental impact of Phenol-Formaldehyde Resins?
A13: Researchers are exploring several strategies to reduce formaldehyde emissions and the environmental footprint of PF resins:
- Developing low-formaldehyde or formaldehyde-free resins [, ]
- Exploring bio-based alternatives to phenol, like lignin [, , ]
Q14: What are some areas of ongoing research in this compound technology?
A14: Research on PF resins continues to focus on:
- Developing sustainable and bio-based alternatives [, , , ]
- Reducing or eliminating formaldehyde emissions [, , ]
- Improving mechanical properties like toughness and impact resistance [, , ]
Q15: What are some promising alternatives to Phenol-Formaldehyde Resins?
A15: Researchers are investigating several alternatives to PF resins, including:
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